molecular formula C19H18BrClN2O3 B3639971 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](5-BROMO-2-CHLOROPHENYL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](5-BROMO-2-CHLOROPHENYL)METHANONE

Cat. No.: B3639971
M. Wt: 437.7 g/mol
InChI Key: CRYYNBSFSGALNL-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is a complex organic compound that features a benzodioxole group, a piperazine ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.

    Coupling Reactions: The benzodioxole group is then coupled with the piperazine ring using a suitable coupling agent.

    Substitution Reaction: Finally, the 5-bromo-2-chlorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.

    Substitution: The phenyl group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets such as neurotransmitter receptors. The benzodioxole group can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. The piperazine ring provides structural flexibility, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone
  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone

Uniqueness

Compared to similar compounds, 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is unique due to the presence of the 5-bromo-2-chlorophenyl group, which can significantly alter its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain receptors and increase its potential as a therapeutic agent.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-bromo-2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O3/c20-14-2-3-16(21)15(10-14)19(24)23-7-5-22(6-8-23)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYYNBSFSGALNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](5-BROMO-2-CHLOROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](5-BROMO-2-CHLOROPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](5-BROMO-2-CHLOROPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](5-BROMO-2-CHLOROPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](5-BROMO-2-CHLOROPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](5-BROMO-2-CHLOROPHENYL)METHANONE

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